![molecular formula C16H16BrNOS B5230156 2-benzylsulfanyl-N-(4-bromophenyl)propanamide](/img/structure/B5230156.png)
2-benzylsulfanyl-N-(4-bromophenyl)propanamide
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Overview
Description
2-benzylsulfanyl-N-(4-bromophenyl)propanamide is an organic compound with the molecular formula C16H16BrNOS. It is known for its unique chemical structure, which includes a benzylsulfanyl group and a bromophenyl group attached to a propanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(4-bromophenyl)propanamide typically involves the reaction of 4-bromoaniline with benzyl mercaptan in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromoaniline attacks the sulfur atom of benzyl mercaptan, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-N-(4-bromophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
2-benzylsulfanyl-N-(4-bromophenyl)propanamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(4-bromophenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-benzylsulfanyl-N-(4-chlorophenyl)propanamide
- 2-benzylsulfanyl-N-(4-fluorophenyl)propanamide
- 2-benzylsulfanyl-N-(4-methylphenyl)propanamide
Uniqueness
2-benzylsulfanyl-N-(4-bromophenyl)propanamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-bromophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12(20-11-13-5-3-2-4-6-13)16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUICDIXVGLFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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